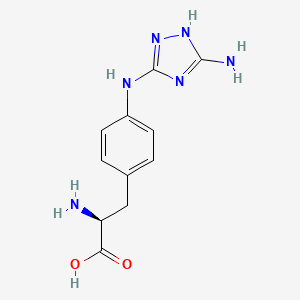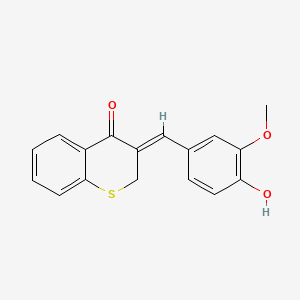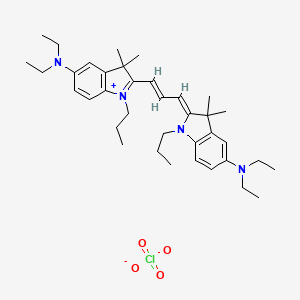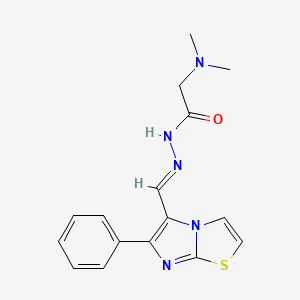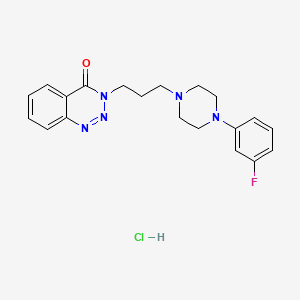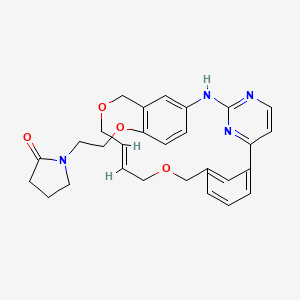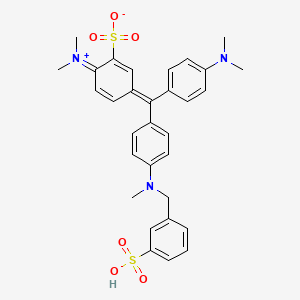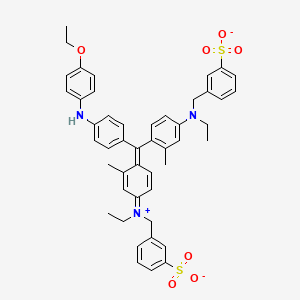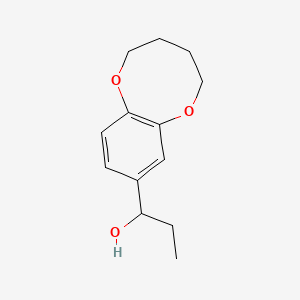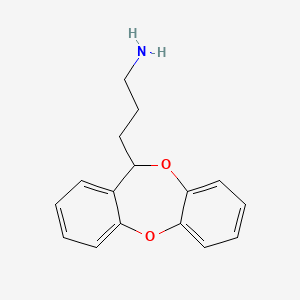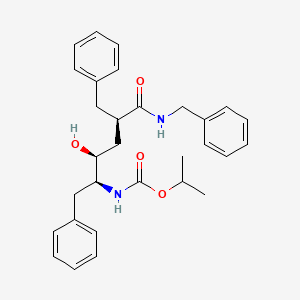
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple phenylmethyl groups and a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. The specific synthetic route can vary, but generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Formation of Amide Bonds: The amide bonds are formed by reacting the protected hydroxyl compound with appropriate amines.
Formation of Ester Bonds: The ester bonds are formed by reacting the intermediate compounds with suitable carboxylic acids or their derivatives.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-[(1S,2S,4R,5R)-4-hydroxybicyclo[3.1.0]hex-2-yl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl]-
Uniqueness
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, including the presence of multiple phenylmethyl groups and the specific stereochemistry of its chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
126409-25-4 |
|---|---|
Molekularformel |
C30H36N2O4 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
propan-2-yl N-[(2S,3S,5R)-5-benzyl-6-(benzylamino)-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C30H36N2O4/c1-22(2)36-30(35)32-27(19-24-14-8-4-9-15-24)28(33)20-26(18-23-12-6-3-7-13-23)29(34)31-21-25-16-10-5-11-17-25/h3-17,22,26-28,33H,18-21H2,1-2H3,(H,31,34)(H,32,35)/t26-,27+,28+/m1/s1 |
InChI-Schlüssel |
HPURHJQEYJJCSP-PKTNWEFCSA-N |
Isomerische SMILES |
CC(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)O |
Kanonische SMILES |
CC(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



